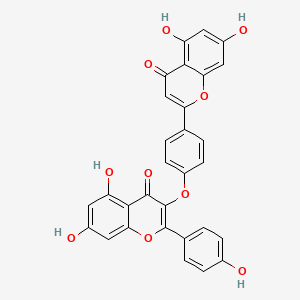
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a nitro group attached to the benzopyran ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one typically involves the condensation of 3-nitrochromone with 3-dimethylaminoaniline in the presence of a catalyst such as trimethylsilyl chloride . This reaction proceeds through a cyclocondensation mechanism, resulting in the formation of the desired benzopyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.
科学研究应用
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: A coumarin derivative with a hydroxyl group instead of a dimethylamino group.
4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position.
3-Nitrocoumarin: A coumarin derivative with a nitro group at the 3-position.
Uniqueness
7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the nitro group contributes to its potential as a bioactive compound.
属性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
7-(dimethylamino)-4-methyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-7-9-5-4-8(13(2)3)6-10(9)18-12(15)11(7)14(16)17/h4-6H,1-3H3 |
InChI 键 |
FMWRMPFGIPZAGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



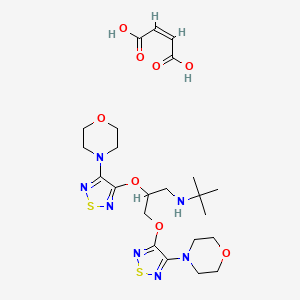
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
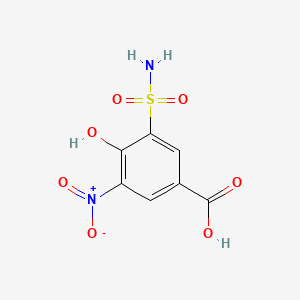
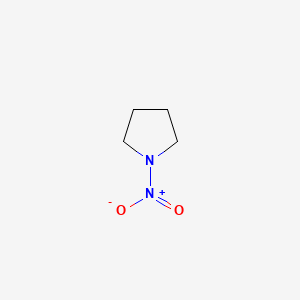
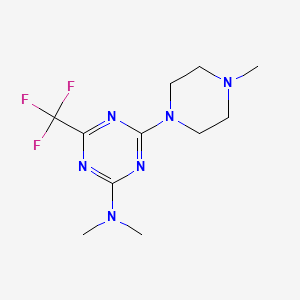
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
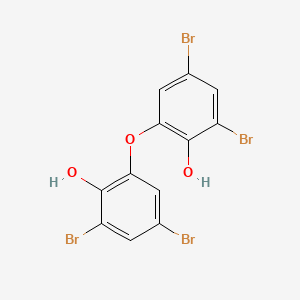
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
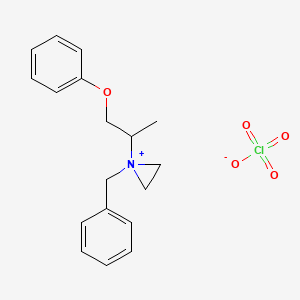
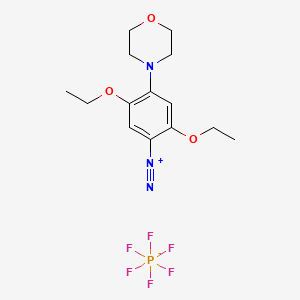
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
